molecular formula C21H39NO B12911744 Isoxazole, 5-heptadecyl-3-methyl- CAS No. 649721-03-9

Isoxazole, 5-heptadecyl-3-methyl-

Cat. No.: B12911744
CAS No.: 649721-03-9
M. Wt: 321.5 g/mol
InChI Key: UJNZHXCMYWVDOJ-UHFFFAOYSA-N
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Description

5-heptadecyl-3-methylisoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The unique structure of 5-heptadecyl-3-methylisoxazole makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-heptadecyl-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the reaction of oximes with alkynes in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes a cycloaddition reaction to form the isoxazole ring.

Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are highly desirable for large-scale production.

Chemical Reactions Analysis

5-heptadecyl-3-methylisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

One notable reaction is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of substituted isoxazoles . This reaction is regioselective and can produce a variety of derivatives depending on the substituents on the olefin.

Mechanism of Action

The mechanism of action of 5-heptadecyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. Isoxazoles are known to act on various biological targets, including enzymes and receptors . For example, some isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response .

The exact molecular targets and pathways for 5-heptadecyl-3-methylisoxazole would depend on its specific structure and substituents, which can influence its binding affinity and selectivity for different targets.

Comparison with Similar Compounds

5-heptadecyl-3-methylisoxazole can be compared with other similar compounds in the isoxazole family, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

For instance, 3-amino-5-methylisoxazole is known for its use in heterocyclization reactions to form pyrrolones and furanones

Conclusion

5-heptadecyl-3-methylisoxazole is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions and interact with different biological targets, making it a valuable subject for further study and development.

Properties

CAS No.

649721-03-9

Molecular Formula

C21H39NO

Molecular Weight

321.5 g/mol

IUPAC Name

5-heptadecyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)22-23-21/h19H,3-18H2,1-2H3

InChI Key

UJNZHXCMYWVDOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=NO1)C

Origin of Product

United States

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